Dimethoxytin

Vue d'ensemble

Description

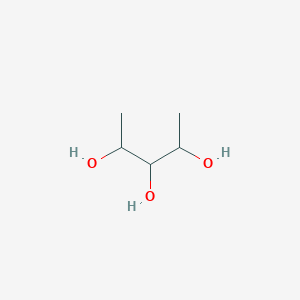

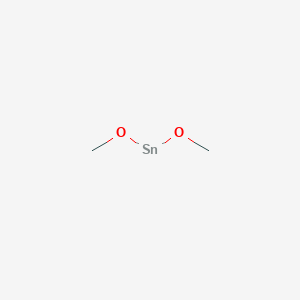

Dimethoxytin is a compound that has been a subject of scientific research due to its unique molecular structure and diverse chemical properties. It finds applications in various fields, but this analysis focuses on its fundamental chemical and physical characteristics.

Synthesis Analysis

The synthesis of compounds related to Dimethoxytin involves intricate chemical processes. For instance, the synthesis of 4,6-dimethoxyindole, a compound with a structure similar to Dimethoxytin, shows unusual substitution patterns compared to other indoles, indicating the complexity and uniqueness in the synthesis of such compounds (Brown, Skinner, & Degraw, 1969).

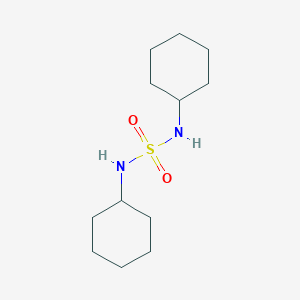

Molecular Structure Analysis

The molecular structure of Dimethoxytin and related compounds is characterized by distinct features. For example, the structure of dimethoxo(tetraphenylporphyrinato)phosphorus(V) chloride, a compound with some resemblance to Dimethoxytin, showcases an octahedral coordination geometry, highlighting the complexity and diversity of such molecular structures (Lin et al., 1994).

Chemical Reactions and Properties

Dimethoxytin and similar compounds exhibit varied chemical reactions and properties. The chemical reactivity of epoxyquinol dimers and 2H-pyran precursors in the synthesis of related molecules such as epoxyquinol A demonstrates the diverse chemical behavior of these compounds (Li & Porco, 2005).

Physical Properties Analysis

The physical properties of Dimethoxytin-related compounds are notable. Poly(3,4-dimethoxythiophene), for instance, exhibits unique properties such as high conductivity and the ability to stretch, which are significant in understanding the physical characteristics of Dimethoxytin (Hagiwara et al., 1989).

Chemical Properties Analysis

The chemical properties of Dimethoxytin and similar compounds are diverse. The study of dimethoxytriazine-containing N-aryl substituted pyrrolidinones, for example, reveals unique modes of reactivity, indicating the complex chemical nature of these compounds (Lucescu et al., 2013).

Applications De Recherche Scientifique

Epoxytwinol A : A novel pentaketide dimer with C2 symmetry, produced by a fungus. It inhibits endothelial cell migration stimulated by vascular endothelial growth factor, showing potential for angiogenesis inhibition (Kakeya, Osada, et al., 2005).

6,7-Dimethoxycoumarin : Found in citrus bark, branches, and peels, it inhibits the growth of various fungi and pathogens, demonstrating its potential as a phytoalexin (Afek, Sztejnberg, et al., 1986).

Dimethoxycurcumin : A synthetic curcumin analogue with higher metabolic stability, showing potent anti-inflammatory activity in murine and human lymphocytes (Patwardhan, Checker, et al., 2011).

Dimethoate : Studied for its oxidative stress induction and DNA damage potential in various organisms. It's an organophosphate pesticide affecting liver and brain antioxidant status and showing genotoxic effects (Sharma, Bashir, et al., 2005); (Dogan, Can, et al., 2011).

Dimethoate's Impact on Steroidogenesis : It inhibits steroid hormone biosynthesis by blocking transcription of the steroidogenic acute regulatory (StAR) gene (Walsh, Webster, et al., 2000).

Dimethyl Fumarate : An NRF2-activating drug used for treating multiple sclerosis. It's noted for its neuroprotective potential and effects on antioxidant pathways (Dodson, de la Vega, et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

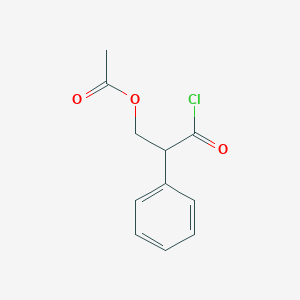

IUPAC Name |

dimethoxytin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3O.Sn/c2*1-2;/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISUQHKSYTZXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Sn]OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethoxytin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

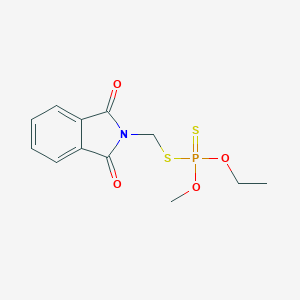

![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)